Sulicrinat
Overview
Description
Sulicrinat is an ethacrynic derivative with diuretic activity.
Scientific Research Applications
Perfluorinated Sulfonic-Acid Ionomers (PFSA) in Emerging Technologies : PFSA membranes, including those similar to Sulicrinat, have significant applications in bridging electrochemistry and polymer physics. They have been integral in developing state-of-the-art in situ characterization techniques and multiphysics computation models. PFSA ionomers like this compound are vital in research areas such as mechanical and transport properties, structure/transport correlations, and PFSA thin films, impacting a broad range of technologies (Kusoglu & Weber, 2017).
Environmental Impacts of Perfluorinated Compounds (PFCs) : Studies have shown that PFCs, related to this compound, are present in waste water treatment plant effluents and surface waters. They indicate that these compounds are potential environmental pollutants, with perfluorooctanoic acid (PFOA) being a major component. This raises concerns about the ecological and health impacts of such compounds (Ahrens et al., 2009).
Developmental Toxicity of Perfluoroalkyl Acids : Research has focused on the developmental toxicity of compounds like this compound. Perfluoroalkyl acids, such as PFOS and PFOA, have been found in humans and animals, prompting investigations into their potential health hazards. Studies suggest these compounds could have developmental effects and warrant further research to understand their impact on health (Lau, Butenhoff & Rogers, 2004).
Bioaccumulation Potential of Perfluorinated Compounds : There is ongoing debate about the bioaccumulation potential of perfluorinated compounds like this compound. While some studies suggest that certain PFCs are bioaccumulative, others indicate that compounds with shorter fluorinated carbon chains are not classified as bioaccumulative according to regulatory criteria. This highlights the complexity in understanding the environmental behavior of these compounds (Conder et al., 2008).
Use in Dermatology : Sulfur compounds, potentially including derivatives of this compound, have applications in dermatology. Sulfur has antifungal, antibacterial, and keratolytic activity and has been used in treatments for conditions like acne vulgaris, rosacea, and seborrheic dermatitis (Gupta & Nicol, 2004).
Electrochemical Applications : Research on polymeric perfluorinated bis-sulfonimides, related to this compound, has explored their potential as fuel cell electrolytes. These materials are strong acids with interesting properties for electrolyte applications, although their use at high temperatures is limited (Appleby et al., 1993).
Properties
IUPAC Name |
2-[2,3-dichloro-4-(4-chloro-3-sulfamoylbenzoyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO6S/c16-9-3-1-7(5-11(9)26(19,23)24)15(22)8-2-4-10(14(18)13(8)17)25-6-12(20)21/h1-5H,6H2,(H,20,21)(H2,19,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORSPZOQXYWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238062 | |
Record name | Sulicrinat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90207-12-8 | |
Record name | Sulicrinat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090207128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulicrinat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULICRINAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJH1LFU42E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.